Stannane, methyltripentyl-

Description

Historical Trajectories and Evolution of Organotin Chemistry

The journey of organotin chemistry began in the mid-19th century. In 1849, English chemist Edward Frankland first synthesized an organotin compound, diethyltin (B15495199) diiodide. wikipedia.orglupinepublishers.comlupinepublishers.comeuropub.co.uk This was shortly followed by the work of Carl Löwig in 1852, who reported the reaction of alkyl halides with a tin-sodium alloy to produce alkyltin compounds, an event often cited as the true beginning of organotin chemistry. uu.nllupinepublishers.comlupinepublishers.comeuropub.co.ukloc.gov

The field saw steady growth, and by 1935, hundreds of publications had appeared, with notable contributions from chemists like Krause in Germany, Kraus in the United States, and Kozeshkov in Russia. lupinepublishers.comlupinepublishers.comeuropub.co.uk A significant revival of interest occurred with the discovery of industrial applications for organotin compounds. lupinepublishers.comlupinepublishers.comeuropub.co.uk Work by van der Kerk and his colleagues in the Netherlands was particularly instrumental in developing their use as PVC stabilizers, agrochemicals, and biocides. lupinepublishers.comlupinepublishers.comeuropub.co.uk The first commercial applications as stabilizers for transformer oils and vinyl plastics emerged around 80 years after their initial synthesis. uu.nllupinepublishers.com This expansion into industrial use cemented the importance of organotin chemistry and spurred further research into its diverse applications. researchgate.net

Academic Rationale for Investigating Stannane (B1208499), Methyltripentyl-

The academic interest in Stannane, methyltripentyl- is rooted in the broader applications and research questions surrounding tetraorganotins and alkylstannanes. While specific research on this particular molecule is not extensively documented in isolation, its investigation is driven by the general utility of related compounds in several key areas of chemical research.

One of the primary drivers is their role in organic synthesis . Alkylstannanes are crucial reagents in cross-coupling reactions, most notably the Stille reaction, which forms new carbon-carbon bonds. rsc.org Research in this area focuses on developing new synthetic methods, and the use of mixed alkylstannanes like methyltripentylstannane allows for the study of selective alkyl group transfer. rsc.orgnsf.gov The development of efficient and selective catalytic systems for these reactions is an active area of academic inquiry. nsf.govresearchgate.net

Furthermore, organotin compounds, including tetraorganotins, are investigated for their role as catalysts in polymerization reactions, such as the formation of polyurethanes. researchgate.netontosight.ai Understanding the catalytic activity of different alkylstannanes contributes to the design of more efficient industrial processes.

Finally, the study of specific organotin compounds like methyltripentylstannane contributes to the broader understanding of the structure, stability, and reactivity of organometallic compounds. ontosight.ai Research into their synthesis, such as through hydrostannylation or other coupling reactions, expands the toolkit available to synthetic chemists. organic-chemistry.org

Table 2: Research Interest in Alkylstannanes

| Area of Research | Rationale for Investigation |

|---|---|

| Organic Synthesis | Used as reagents in cross-coupling reactions (e.g., Stille reaction) to form C-C bonds. rsc.orgnsf.gov |

| Catalysis | Act as catalysts in industrial processes like polyurethane and polyester (B1180765) formation. researchgate.netontosight.ai |

| Precursor Chemistry | Serve as starting materials for the synthesis of other functionalized organotin compounds. wikipedia.org |

| Structural Chemistry | Investigation of bond strengths, molecular geometry, and reactivity patterns. preprints.orgontosight.ai |

Structure

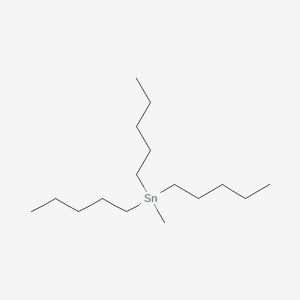

2D Structure

Properties

IUPAC Name |

methyl(tripentyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H11.CH3.Sn/c3*1-3-5-4-2;;/h3*1,3-5H2,2H3;1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLNYYWAEENSHLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC[Sn](C)(CCCCC)CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80148414 | |

| Record name | Stannane, methyltripentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108110-01-6 | |

| Record name | Stannane, methyltripentyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108110016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, methyltripentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving Stannane, Methyltripentyl and Other Organostannanes

Elucidation of Reaction Pathways and Intermediates

The elucidation of reaction pathways is a cornerstone of mechanistic chemistry, aiming to identify the sequence of events that transform reactants into products. numberanalytics.com For organostannane reactions, this involves identifying transient species such as radicals, carbocations, carbanions, and organometallic intermediates that are formed and consumed during the reaction. numberanalytics.com Various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, are instrumental in detecting and characterizing these fleeting intermediates. numberanalytics.com Mass spectrometry and chromatography are also vital tools for their separation and identification. numberanalytics.com

In the context of palladium-catalyzed cross-coupling reactions like the Stille reaction, a generally accepted mechanism involves a catalytic cycle with several key steps. wikipedia.orguva.nl The cycle is initiated by the oxidative addition of an organic halide to a Pd(0) complex, forming a Pd(II) species. wikipedia.orgcsbsju.edu This is followed by a crucial transmetalation step, where the organic group from the organostannane reagent is transferred to the palladium center. wikipedia.orguva.nl This step can proceed through different mechanisms, including associative pathways involving a transient pentavalent palladium species. wikipedia.org Finally, reductive elimination from the diorganopalladium(II) complex yields the cross-coupled product and regenerates the Pd(0) catalyst, allowing the cycle to continue. wikipedia.orguva.nl

The nature of the intermediates can be influenced by the specific organostannane and reaction conditions. For instance, in the formation of urethanes catalyzed by organotin compounds, the reaction can proceed through the formation of an organotin alkoxide complex, which then acts as the dominant catalyst. nih.gov The interaction of this alkoxide with an isocyanate leads to the formation of the urethane (B1682113) product. lupinepublishers.com

Kinetic and Thermodynamic Aspects of Organostannane Transformations

Kinetics, the study of reaction rates, and thermodynamics, the study of energy changes in a reaction, provide quantitative insights into reaction mechanisms. The feasibility of a proposed reaction pathway is determined by its thermodynamic favorability, while the reaction rate is governed by the kinetic barriers of the elementary steps. researchgate.net

Kinetic studies of organostannane reactions often involve monitoring the concentration of reactants or products over time to determine the rate law, which expresses the relationship between the reaction rate and the concentrations of the chemical species involved. For example, kinetic investigations of the Stille reaction have helped to identify the rate-determining step, which is often the transmetalation step. uva.nl

Thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) of activation can be determined from temperature-dependent kinetic studies, providing further details about the transition state. For instance, a study on the dehydrogenation of triphenyltin (B1233371) hydride (Ph3SnH) yielded an activation enthalpy (ΔH‡) of 15.7 ± 1.5 kcal/mol and an activation entropy (ΔS‡) of -11 ± 5 cal/(mol·K). researchgate.net These values support a two-step mechanism involving a thermodynamically uphill hydrogen atom transfer. researchgate.net Similarly, the thermochemistry of the dehydrogenation of 2Ph3SnH to H2 and Ph3SnSnPh3 was studied, yielding a ΔH of -15.8 ± 2.2 kcal/mol. researchgate.net

The kinetic and thermodynamic parameters of organotin transformations can be significantly influenced by the solvent and the nature of the ligands on the tin atom. For example, in the DMAP-catalysed reductive elimination of dihydrogen from an organotin trihydride, the activation energy was determined to be 13.7 kcal mol–1, and the reaction was found to be faster in a more polar solvent like THF compared to benzene. nih.gov

Table 1: Kinetic and Thermodynamic Data for Selected Organostannane Reactions

| Reaction | System | Parameter | Value | Reference |

| Dehydrogenation | Ph3SnH with •Cr(CO)3C5Me5 | ΔH‡ | 15.7 ± 1.5 kcal/mol | researchgate.net |

| ΔS‡ | -11 ± 5 cal/(mol·K) | researchgate.net | ||

| Dehydrogenation | 2Ph3SnH → H2 + Ph3SnSnPh3 | ΔH | -15.8 ± 2.2 kcal/mol | researchgate.net |

| Reductive Elimination of H2 | Ar*SnH3 with DMAP | Ea | 13.7 kcal mol–1 | nih.gov |

| Sn-Co Bond Homolysis | (TPFC)Sn–Co(TAP) | ΔH‡ | 32.1 ± 0.9 kcal mol−1 | rsc.org |

| ΔS‡ | 15 ± 3 cal (mol−1 K−1) | rsc.org | ||

| BDE (Sn-Co) | 30.2 ± 0.9 kcal mol−1 | rsc.org |

Note: This table is interactive and can be sorted by clicking on the column headers.

Studies on Catalytic Cycles Involving Organotin Species

Organotin compounds are integral to various catalytic cycles, most notably in palladium-catalyzed cross-coupling reactions. wikipedia.orgcsbsju.edu Understanding these cycles is paramount for optimizing reaction conditions and expanding their synthetic utility.

Oxidative Addition and Reductive Elimination Steps

Oxidative addition and reductive elimination are fundamental steps in many catalytic cycles involving transition metals. csbsju.eduslideshare.net In the context of palladium-catalyzed reactions with organostannanes, the cycle typically begins with the oxidative addition of an organic electrophile (e.g., an aryl halide) to a Pd(0) species. wikipedia.org This step increases the oxidation state of palladium from 0 to +2 and its coordination number. slideshare.net

The final step of the catalytic cycle is reductive elimination, where the two organic groups coupled to the palladium center are expelled as the desired product, and the palladium is reduced back to its Pd(0) state. wikipedia.orgslideshare.net For reductive elimination to occur, the groups to be eliminated must typically be in a cis orientation on the metal center. slideshare.net

While these steps are well-established for transition metals, recent research has explored similar reactivity at main group metal centers, including tin. For the first time, the oxidative addition of H2 to a single-site Sn(II) system has been achieved, generating a (boryl)2SnH2 species. acs.org This work also demonstrated that for certain substrates like ammonia (B1221849) and water, the oxidative addition can be followed by reductive elimination, showcasing a complete redox cycle at a main group metal center. acs.org

Ligand Effects on Mechanistic Profiles

Ligands play a crucial role in modulating the reactivity and selectivity of metal catalysts. In palladium-catalyzed cross-coupling reactions, the properties of the ligands, such as their steric bulk and electronic effects, can significantly influence the catalytic cycle. rsc.org For instance, bulky phosphine (B1218219) ligands can increase the rate of reductive elimination by causing steric repulsion that forces the coupled groups closer together. wikipedia.org

The choice of ligand can also affect the stability of the active catalyst and may lead to the formation of different catalytic species. rsc.org In some cases, the ligand can influence which step of the catalytic cycle is rate-determining. For example, in palladium-catalyzed couplings with organotin reagents, transmetalation is often the rate-determining step, and the nature of the ligands on both the palladium and tin can affect the rate of this transfer. uva.nl

In the context of urethane formation catalyzed by organotin dicarboxylates, the carboxylate ligand itself can participate in the catalytic process, particularly with aliphatic isocyanates in non-polar media. researchgate.net This highlights how even the "non-transferable" groups on the organotin compound can have a profound impact on the reaction mechanism.

Stereochemical Control and Mechanistic Insights

Organostannane addition reactions to aldehydes and imines are powerful methods for constructing stereocenters. wikipedia.org The stereoselectivity of these reactions can often be controlled by the configuration of the double bond in the allylstannane, which proceeds through a cyclic, six-membered transition state where the tin atom acts as an organizing element. wikipedia.org

In palladium-catalyzed cross-coupling reactions, the stereochemistry of the starting materials is often retained in the product. wikipedia.org For instance, the coupling of enantioenriched α-stannylated nitrogen-containing compounds with aryl and acyl electrophiles has been shown to proceed with high stereofidelity, resulting in net retention of configuration. nih.gov This stereospecificity suggests that the transmetalation step proceeds with retention of configuration at the carbon center. The use of bulky "spectator" ligands on the tin atom, such as cyclohexyl groups instead of n-butyl groups, can enhance the selectivity of the transfer of the desired organic group. nih.gov

Computational and Theoretical Approaches to Mechanistic Studies

Computational chemistry has become an indispensable tool for investigating reaction mechanisms, providing insights that can be difficult or impossible to obtain through experiments alone. scielo.br Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to calculate the structures and energies of reactants, products, transition states, and intermediates. nih.govacs.org

These calculations can help to:

Validate or refute proposed mechanisms: By comparing the calculated energy barriers for different pathways, the most likely mechanism can be identified. scielo.br

Understand the role of catalysts and ligands: Computational studies can elucidate how a catalyst interacts with the reactants and how ligands influence the energetics of the catalytic cycle. acs.orgacs.org For example, DFT calculations have been used to investigate the mechanism of urethane formation catalyzed by organotin dicarboxylates, showing the formation of an alkoxide complex as the dominant catalytic species. nih.gov

Predict reactivity and selectivity: Theoretical models can be used to predict how changes in the substrate or catalyst will affect the outcome of a reaction.

For organostannane reactions, computational studies have provided detailed insights into the Stille reaction, including the nature of the open and cyclic transition states for transmetalation. wikipedia.org Ab initio computational studies on the reaction of tin enolates with aldehydes have revealed the influence of coordinating ligands on the transition state geometry, showing that non-coordinated enolates favor a cyclic transition state while highly coordinated enolates proceed through an acyclic transition state. acs.org These theoretical approaches, in conjunction with experimental data, provide a powerful and comprehensive understanding of the intricate mechanisms governing organostannane chemistry.

Applications of Stannane, Methyltripentyl in Advanced Catalytic Systems

Stannanes as Reagents in Carbon-Carbon Bond Formation

The creation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular frameworks from simpler precursors. sigmaaldrich.com Organostannanes, including methyltripentylstannane, are key reagents in this field, primarily through their participation in transition metal-catalyzed cross-coupling reactions. sigmaaldrich.com

Role in Cross-Coupling Reactions

Organostannanes are most famously utilized in the palladium-catalyzed cross-coupling reaction known as the Stille reaction. wikipedia.orgresearchgate.net This reaction forms a C-C bond by coupling an organostannane with an organic electrophile, such as an aryl or vinyl halide. gelest.com The versatility of the Stille reaction is significant, owing to the stability and functional group tolerance of organotin compounds. researchgate.net The general mechanism involves the oxidative addition of the organic halide to a palladium(0) complex, followed by transmetallation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

In the context of a tetraorganostannane like methyltripentylstannane (CH₃Sn(C₅H₁₁)₃), a critical aspect is the selective transfer of one organic group over the others. The rate of group transfer from tin to palladium generally follows the order: alkynyl > vinyl > aryl > allyl ≈ benzyl (B1604629) > alkyl. This selectivity is crucial for ensuring the desired product is formed. For methyltripentylstannane, the methyl group would typically be transferred preferentially over the pentyl groups in a cross-coupling reaction.

Research has demonstrated the broad applicability of this chemistry. For instance, the chemoselective cross-coupling of acyl chlorides with various organostannanes using a palladium precatalyst can produce a range of ketones in high yields, offering an alternative to traditional Friedel-Crafts acylations. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Stille Cross-Coupling Reactions This table presents representative data on the yields of ketones from the cross-coupling of various acyl chlorides with organostannanes, highlighting the effectiveness of the method.

| Acyl Chloride | Organostannane | Product | Yield (%) |

|---|---|---|---|

| Benzoyl chloride | Vinyltributyltin | 1-Phenylprop-2-en-1-one | 95 |

| 4-Bromobenzoyl chloride | Phenyltributyltin | (4-Bromophenyl)(phenyl)methanone | 92 |

| Hexanoyl chloride | (4-Methoxyphenyl)tributyltin | 1-(4-Methoxyphenyl)hexan-1-one | 88 |

Data synthesized from findings on palladium-catalyzed chemoselective cross-coupling reactions. organic-chemistry.org

Furthermore, catalysts other than palladium, such as gold(I), have been shown to effectively catalyze the cross-coupling of aryldiazonium salts with organostannanes to produce diverse biaryls and vinyl arenes. rsc.org

Stereoselective Catalysis Mediated by Organostannanes

Beyond simple bond formation, controlling the three-dimensional arrangement of atoms, or stereochemistry, is a major goal of modern synthesis. Organostannanes play a crucial role in stereoselective and stereospecific catalysis. Stereospecific Stille cross-coupling reactions have emerged as a powerful strategy for modifying molecular structures in a predictable manner. rsc.org

A key challenge in using tetraorganostannanes is achieving the selective transfer of a single organic unit from the tin atom to the palladium catalyst. rsc.org Research has shown that using enantioenriched organostannanes can lead to products with high stereospecificity. For example, enantioenriched benzylic tricyclohexylstannanes have been used in stereospecific palladium-catalyzed reactions with a wide array of electrophiles, including aryl halides, acid chlorides, and thioesters. rsc.org In such systems, the non-transferred groups on the tin atom (the "dummy" ligands, like the pentyl groups in methyltripentylstannane) are essential for achieving selective transfer of the desired group (the "transfer" ligand, like the methyl group). rsc.org

Cooperative catalysis, involving photoredox, hydrogen atom transfer (HAT), and organotin catalysts, has enabled site- and stereoselective C-H alkylations of complex molecules like carbohydrates. acs.org In these systems, a diorganotin compound can form a cyclic stannylene acetal (B89532) with a diol, which alters the reactivity and facilitates selective C-H functionalization. acs.org This demonstrates how organotin compounds can act as directing groups to achieve high levels of selectivity.

Catalytic Activities in Organic Transformations Beyond Carbon-Carbon Coupling

The utility of organostannanes like methyltripentylstannane extends beyond C-C bond formation. The Lewis acidic nature of the tin center allows these compounds to catalyze a range of other important organic transformations.

Esterification and Transesterification Processes

Dialkyltin and monoalkyltin compounds are widely used as catalysts in esterification and transesterification reactions. gelest.com These reactions are fundamental to producing polyesters, plasticizers, and biofuels. gelest.commdpi.com Organotin catalysts, acting as Lewis acids, activate the carbonyl group of the carboxylic acid or ester, making it more susceptible to nucleophilic attack by an alcohol. conicet.gov.archempoint.com This catalytic pathway allows the reactions to proceed under milder conditions and often with higher efficiency compared to strong acid catalysts. chempoint.com

The transesterification of triglycerides with methanol, a key process in biodiesel production, can be effectively catalyzed by various tin compounds. mdpi.commdpi.com For instance, tin-supported catalysts have been developed for the single-step conversion of waste cooking oil into biodiesel with high conversion rates. mdpi.com While many studies focus on solid-supported or inorganic tin catalysts, the fundamental Lewis acidic character responsible for the catalytic activity is shared by soluble organotin compounds like methyltripentylstannane.

Table 2: Comparison of Catalysts in Esterification Reactions This table illustrates the comparative performance of an organotin catalyst (represented by Tyzor® titanate as a proxy for Lewis acid metal catalysts) versus a traditional strong acid catalyst in the synthesis of bis(2-ethylhexyl) adipate.

| Catalyst | Time to 99%+ Conversion (minutes) |

|---|---|

| Sulfuric Acid | 105 |

Data adapted from a comparative study on esterification catalysts. chempoint.com

Polyurethane Formation Catalysis

Polyurethanes are a versatile class of polymers formed from the reaction of isocyanates with polyols. l-i.co.ukwikipedia.org The rate of this reaction is often controlled by a catalyst. Organotin compounds, particularly dibutyltin (B87310) derivatives like dibutyltin dilaurate, are common and highly effective catalysts for polyurethane foam and resin manufacturing. gelest.comwikipedia.org

The catalyst's role is to activate the polyol's hydroxyl group, facilitating its attack on the isocyanate's carbonyl carbon. Organotins like methyltripentylstannane can serve this function, controlling the polymerization rate and influencing the final properties of the material. The choice of catalyst is crucial for balancing the gelling reaction (urethane formation) and the blowing reaction (if water is present to generate CO₂ for foaming). mdpi.com

Silicone Vulcanization Catalysis

Vulcanization is the process of cross-linking polymer chains to create a more durable, elastic material. For silicones, particularly room-temperature vulcanizing (RTV) types, organotin compounds are essential catalysts for the condensation cure mechanism. rysilicone.com RTV-2 silicones, which are two-component systems, often use organotin compounds in conjunction with a crosslinker to cure the silicone polymer. wacker.com

The tin catalyst facilitates the condensation reaction between terminal hydroxyl groups on the silicone polymer chains and a silane (B1218182) crosslinker. wacker.com This process releases a small molecule, such as alcohol, and forms a stable, cross-linked silicone network. wacker.com The catalytic activity of compounds like methyltripentylstannane is vital for applications ranging from making flexible molds to sealing and bonding in construction and electronics. wacker.commade-in-china.com

Development of Sustainable and Recyclable Organotin Catalysts

The utility of organotin compounds as catalysts in various organic transformations, such as Stille couplings, radical dehalogenations, and ring-opening polymerizations, is well-established. nih.govgoogle.com However, a significant drawback of homogeneous organotin catalysts is the potential for leaching of toxic tin residues into the final products, which complicates purification and raises environmental and health concerns. sciencemadness.org To mitigate these issues, substantial research has focused on developing sustainable and recyclable organotin catalyst systems. The primary strategy involves the heterogenization of the catalyst, which facilitates easy separation from the reaction mixture and allows for its reuse. numberanalytics.commdpi.com

Several key approaches have been explored to achieve this:

Immobilization on Solid Supports: Anchoring the organotin catalyst onto a solid matrix is a widely adopted method. numberanalytics.commdpi.com This not only simplifies catalyst recovery through simple filtration but can also enhance catalyst stability. mdpi.com Common supports include polymers and inorganic oxides like silica (B1680970).

Polymer Supports: Polystyrene and macroporous resins have been successfully used to support organotin catalysts. nih.govsciencemadness.org For instance, dialkyltin dichlorides grafted to cross-linked polystyrene have been investigated as recyclable catalysts for the ring-opening polymerization of ε-caprolactone. nih.gov Research has shown that the length of the alkyl spacer linking the tin moiety to the polymer backbone is crucial for maintaining the integrity of the support and achieving efficient catalysis. nih.gov Similarly, polymer-supported organotin hydrides have been used for the reduction of alkyl halides, with the polymeric backbone facilitating the removal of the tin species to levels below 0.03% in the product filtrate. sciencemadness.org

Silica Supports: Silica (SiO₂) is another popular support due to its high surface area and thermal stability. scielo.brnih.gov Organotin methoxides, such as tributyltin(IV) methoxide, have been immobilized on silica surfaces, both directly and through functionalized linkers like mercaptopropyl groups. scielo.br These heterogeneous catalysts have shown good activity in transesterification reactions and could be recovered and reused for multiple cycles, although some leaching of the tin complex was observed over time. scielo.br The interaction between the organotin species and the silica surface, often via covalent O-Sn or S-Sn bonds, is key to the stability of these catalysts. scielo.br

Magnetic Nanoparticle Supports: A more advanced approach involves the use of magnetic nanoparticles (MNPs) as catalyst supports. rsc.orgnih.gov This strategy combines the high surface area of nanoparticles with the ease of separation using an external magnetic field. nih.govmst.edu This method bridges the gap between homogeneous and heterogeneous catalysis by allowing the catalyst to be dispersed in the reaction medium during the reaction and then easily recovered. rsc.org While specific examples with organotin catalysts are less common, this technique has been successfully applied to other catalytic systems, demonstrating the potential for efficient recycling and reuse. mst.eduacs.org

Biphasic Catalysis: This technique involves using two immiscible liquid phases, with the catalyst preferentially soluble in one phase and the products in the other. This allows for easy separation of the product from the catalyst-containing phase, which can then be recycled. Fluorous biphasic catalysis, where the catalyst is modified with perfluoroalkyl chains to be soluble in a fluorous solvent, is one such example. google.com This approach has been considered for organotin-mediated reactions to facilitate catalyst recovery.

The effectiveness of these recycling strategies is a critical aspect of developing sustainable catalytic systems. The following table summarizes key findings from research on recyclable organotin catalysts, highlighting the support materials, catalyst types, and their performance in recycling.

| Support Material | Organotin Catalyst Type | Application | Recycling Efficiency/Findings |

| Polystyrene | Dibutyltin dichloride | Ring-opening polymerization | Good reproducibility in terms of catalyst activity and product molecular weight after recycling. nih.gov |

| Polystyrene | Supported tin chloride | Reduction of alkyl halides | Tin contamination in the product was less than 0.03% after catalyst removal. sciencemadness.org |

| Silica (SiO₂) | Tributyltin(IV) methoxide | Transesterification | Catalyst remained active after 10 reaction cycles, though some tin leaching was observed. scielo.br |

| Mesoporous Carbon | Organotin-PTA complexes | Cyanosilylation of aldehydes | Catalyst could be reused for up to five cycles with no significant loss of activity. researchgate.net |

| Organometalate Polymer | (nBu₃Sn)₂MoO₄ | Dimethyl carbonate synthesis | Catalyst was easily recycled by centrifugation with no significant activity loss. acs.org |

These research efforts demonstrate a clear trend towards designing organotin catalytic systems with improved sustainability. While Stannane (B1208499), methyltripentyl- itself has not been the subject of such studies, the principles of immobilization on solid supports, use of advanced materials like magnetic nanoparticles, and development of catalytic cycles provide a robust framework for its potential future application in sustainable and recyclable catalytic processes.

Research Frontiers of Stannane, Methyltripentyl in Materials Science

Design and Synthesis of Organotin-Containing Polymeric Materials

The incorporation of organotin moieties into polymer backbones or as pendant groups can significantly alter the properties of the resulting materials. Organotin polymers are often synthesized through polycondensation or addition polymerization. symeres.com For a compound like methyltripentyltin, its integration into a polymer would likely proceed via a derivative. For instance, if functionalized to have reactive groups, such as halides (e.g., chloromethyltripentyltin), it could react with co-monomers containing hydroxyl, amino, or carboxylic acid groups to form polyesters, polyamides, or polyurethanes.

A hypothetical synthesis route could involve the reaction of a diol with a dicarboxylic acid, where a small percentage of a difunctionalized methyltripentyltin derivative is introduced. This would incorporate the organotin group into the polymer chain, potentially influencing the polymer's thermal stability, refractive index, and mechanical properties. The bulky pentyl groups would likely enhance solubility in nonpolar solvents and increase the free volume within the polymer matrix, which could be advantageous for applications requiring gas permeability.

General methods for synthesizing organotin-containing polymers often involve interfacial polymerization, a technique known for producing high molecular weight polymers rapidly. mdpi.com While specific studies on methyltripentyltin are not available, the synthesis of other organotin polymers, such as those containing dibutyltin (B87310) or dioctyltin (B90728) moieties, has been well-documented and serves as a blueprint for potential synthetic strategies. tescan.com

Functional Coatings and Surface Modifications Utilizing Stannane (B1208499) Derivatives

The surface properties of a material dictate its interaction with the environment. Surface modification aims to tailor these properties without altering the bulk characteristics of the material. rsc.org Organotin compounds have been explored for creating functional coatings, primarily due to their biocidal and antifouling properties. While tributyltin (TBT) and triphenyltin (B1233371) (TPhT) compounds have been historically used for these purposes, their environmental toxicity has led to significant restrictions.

Methyltripentyltin, with its three long alkyl chains, could be investigated as a less toxic alternative for creating hydrophobic and potentially antifouling surfaces. A common method for surface modification is the covalent attachment of functional molecules to a substrate. nih.gov A chemically modified form of methyltripentyltin, for example, a silane (B1218182) derivative (e.g., methyltripentylstannyl-functionalized silane), could be grafted onto silica (B1680970) or other hydroxyl-bearing surfaces. This would create a surface with low surface energy, leading to water repellency.

Another approach is the incorporation of methyltripentyltin into a polymer matrix that is then used as a coating. The bulky pentyl groups would tend to migrate to the surface, lowering the surface energy and creating a non-stick, easily cleanable surface. The effectiveness of such a coating would depend on the compatibility of the organotin compound with the polymer matrix and the rate of its migration to the surface.

Interactive Table: Potential Methods for Surface Modification with Methyltripentyltin Derivatives

| Modification Technique | Description | Potential Advantage for Methyltripentyltin Application |

| Covalent Grafting | A derivative of methyltripentyltin (e.g., with a silane or carboxyl group) is chemically bonded to the substrate surface. | Creates a durable and stable hydrophobic surface. |

| Plasma Polymerization | A vapor of a volatile methyltripentyltin derivative is introduced into a plasma reactor to deposit a thin, cross-linked film onto a substrate. | Allows for the coating of complex geometries and provides a pinhole-free layer. fibrenamics.com |

| Inclusion in a Coating Matrix | Methyltripentyltin is blended into a polymer or sol-gel matrix which is then applied as a coating. | A simpler method for imparting the properties of the organotin to a surface, relying on its migration to the air-polymer interface. |

Exploration of Organostannanes in Composite Materials

Composite materials are engineered by combining two or more constituent materials with significantly different physical or chemical properties. wirutex.com The goal is to create a new material with enhanced characteristics, such as strength, stiffness, or environmental resistance. researchgate.net The role of organotin compounds in composites is not as well-defined as their use in polymers, but they could potentially act as compatibilizers or modifiers at the interface between the matrix and the reinforcement.

Structure-Property Relationships in Advanced Organotin Materials

Understanding the relationship between the molecular structure of a compound and the macroscopic properties of the material it forms is a fundamental goal of materials science. For organotin compounds, key structural features that influence their properties include the number and nature of the organic groups attached to the tin atom.

In the case of Stannane, methyltripentyl-, the key structural features are the single methyl group and the three pentyl groups. The asymmetry of the substitution (one methyl vs. three pentyl groups) and the length of the pentyl chains are expected to govern its physical and chemical behavior.

Data Table: Predicted Structure-Property Relationships for Methyltripentyltin

| Structural Feature | Predicted Influence on Material Properties | Rationale |

| Three Pentyl Chains | Increased solubility in nonpolar organic solvents and polymer matrices. Lowered surface energy when incorporated into coatings. | The long, flexible alkyl chains enhance van der Waals interactions with nonpolar media and create a low-energy surface. |

| Asymmetrical Substitution | Likely to be a liquid at room temperature with a low melting point. May disrupt polymer crystallinity when used as an additive. | Asymmetry hinders efficient packing in a crystal lattice. |

| Sn-C Bonds | Susceptible to cleavage under certain conditions (e.g., UV light, strong acids), which could be a degradation pathway but also a mechanism for controlled release in active applications. | The tin-carbon bond is the reactive center of the molecule. |

| Overall Molecular Size | Acts as a plasticizer, increasing the free volume and flexibility of a polymer matrix. | The bulky nature of the molecule can separate polymer chains, reducing intermolecular forces. |

Detailed experimental and computational studies would be necessary to validate these predicted relationships and to fully elucidate the potential of methyltripentyltin in advanced materials. Quantitative structure-property relationship (QSPR) models could be developed to correlate molecular descriptors of methyltripentyltin and its derivatives with specific material properties, guiding the design of new materials with desired functionalities.

Computational and Theoretical Chemistry Studies on Stannane, Methyltripentyl

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical calculations are pivotal in elucidating the electronic structure and the nature of chemical bonds in organometallic compounds like Stannane (B1208499), methyltripentyl-. These computational methods, such as Density Functional Theory (DFT) and ab initio calculations, provide deep insights into the molecule's stability, reactivity, and spectroscopic properties.

For Stannane, methyltripentyl-, theoretical studies would typically focus on optimizing the molecular geometry to find the most stable conformation. These calculations would reveal key structural parameters, including the bond lengths between the tin (Sn) atom and the carbon atoms of the methyl and pentyl groups, as well as the bond angles around the central tin atom. It is expected that the geometry around the tin atom would be tetrahedral, consistent with sp³ hybridization.

Analysis of the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a significant indicator of the molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability and lower reactivity.

Natural Bond Orbital (NBO) analysis is another powerful tool used to understand the bonding within the molecule. This analysis provides information about the hybridization of the atomic orbitals and the nature of the Sn-C bonds. For Stannane, methyltripentyl-, NBO analysis would likely confirm the covalent nature of these bonds, with a degree of polarity due to the difference in electronegativity between tin and carbon. The analysis can also quantify the extent of electron delocalization and hyperconjugative interactions within the molecule.

The following table presents hypothetical data from a DFT study on Stannane, methyltripentyl-, illustrating the types of information that would be obtained.

| Parameter | Calculated Value |

| Sn-C (methyl) bond length | 2.15 Å |

| Sn-C (pentyl) bond length | 2.17 Å |

| C-Sn-C bond angle | 109.5° |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| NBO Charge on Sn | +0.8 e |

| NBO Charge on C (methyl) | -0.6 e |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions involving organostannanes. By mapping the potential energy surface (PES) of a reaction, chemists can identify the most likely reaction pathways, intermediates, and transition states.

For Stannane, methyltripentyl-, computational studies could explore various reactions, such as its synthesis via Grignard reagents or its role in Stille coupling reactions. For instance, in a hypothetical study of its synthesis, calculations could model the reaction between a tin halide and a pentyl magnesium bromide. The calculations would aim to locate the transition state for the formation of the Sn-C bond and determine the activation energy of the reaction.

Transition state theory, combined with computational chemistry, allows for the calculation of reaction rates. By determining the energy and vibrational frequencies of the reactants and the transition state, the rate constant for a particular reaction step can be estimated. This information is invaluable for understanding the kinetics of reactions involving Stannane, methyltripentyl-.

Below is a hypothetical data table summarizing the calculated energetic profile for a substitution reaction at the tin center of Stannane, methyltripentyl-.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Pre-reaction Complex | -2.5 |

| Transition State | +15.8 |

| Intermediate | -5.1 |

| Post-reaction Complex | -3.0 |

| Products | -10.2 |

Prediction of Spectroscopic Properties and Conformational Analysis

Computational chemistry provides powerful methods for predicting the spectroscopic properties of molecules, which can be used to interpret experimental spectra or to predict the spectra of unknown compounds. For Stannane, methyltripentyl-, these predictions are crucial for its characterization.

Theoretical calculations can predict vibrational frequencies, which correspond to the peaks in an infrared (IR) and Raman spectrum. By calculating the harmonic frequencies of the molecule's vibrational modes, a theoretical spectrum can be generated. This can then be compared with experimental data to confirm the structure of the synthesized compound. The calculations would identify characteristic vibrational modes, such as the Sn-C stretching and bending frequencies.

Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted with a high degree of accuracy. By calculating the magnetic shielding tensors of the nuclei (e.g., ¹H, ¹³C, ¹¹⁹Sn) in the molecule, their chemical shifts can be determined. This is particularly useful for assigning the peaks in complex NMR spectra and for confirming the connectivity of the atoms in Stannane, methyltripentyl-.

Conformational analysis is another important aspect that can be studied computationally. The pentyl chains in Stannane, methyltripentyl- can adopt various conformations. By calculating the relative energies of these different conformers, the most stable conformation can be identified. This is important as the molecular conformation can influence its physical and chemical properties.

A hypothetical table of predicted spectroscopic data for Stannane, methyltripentyl- is presented below.

| Spectroscopic Property | Predicted Value |

| ¹¹⁹Sn NMR Chemical Shift | +5 ppm |

| ¹³C NMR (methyl) | -10 ppm |

| ¹³C NMR (pentyl, C1) | +15 ppm |

| Sn-C Stretch (IR) | 520 cm⁻¹ |

| C-H Stretch (IR) | 2950 cm⁻¹ |

| Most Stable Pentyl Conformer | Anti-anti |

Molecular Dynamics Simulations for Supramolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the behavior of molecules over time. These simulations can provide insights into the dynamics and interactions of Stannane, methyltripentyl- at the atomic level, particularly in the context of supramolecular chemistry.

MD simulations can be used to study the interactions of Stannane, methyltripentyl- with other molecules, such as solvents, reagents, or biological macromolecules. By simulating a system containing Stannane, methyltripentyl- and other molecules, it is possible to observe how they interact and form non-covalent complexes. This is crucial for understanding its behavior in solution and its potential applications in materials science or as a therapeutic agent.

For example, MD simulations could be used to investigate the self-assembly of Stannane, methyltripentyl- molecules in a nonpolar solvent. The simulations would track the positions and velocities of all atoms over time, revealing how the molecules aggregate and form larger structures. Analysis of the simulation trajectories can provide information about the structure and stability of these aggregates, as well as the intermolecular forces that drive their formation.

Furthermore, MD simulations can be employed to study the interaction of Stannane, methyltripentyl- with a surface or a nanoparticle. This is relevant for applications in catalysis and materials science, where the behavior of the molecule at an interface is of interest. The simulations can reveal how the molecule adsorbs onto the surface and how its conformation and dynamics are affected by the interaction.

The following table provides hypothetical results from an MD simulation studying the interaction of Stannane, methyltripentyl- with a model lipid bilayer.

| Parameter | Simulation Result |

| Interaction Energy | -25 kcal/mol |

| Penetration Depth | 10 Å into the bilayer |

| Diffusion Coefficient | 1.5 x 10⁻⁶ cm²/s |

| Orientation of Pentyl Chains | Aligned with lipid tails |

| Residence Time | 50 ns |

Rational Design of Novel Organostannane Structures via Computational Approaches

Computational chemistry is not only a tool for understanding existing molecules but also a powerful platform for the rational design of new ones with desired properties. mdpi.com By leveraging computational methods, it is possible to design novel organostannane structures based on Stannane, methyltripentyl- with enhanced reactivity, stability, or specific functionalities. mdpi.com

One approach is to use quantitative structure-activity relationship (QSAR) models. By building a computational model that relates the structural features of a series of organostannane compounds to their observed activity (e.g., catalytic efficiency or biological activity), it is possible to predict the activity of new, unsynthesized compounds. This allows for the in silico screening of a large number of potential candidates, saving time and resources in the laboratory.

Computational methods can also be used to design organostannanes with specific electronic properties. For example, by systematically modifying the substituents on the tin atom, it is possible to tune the HOMO-LUMO gap of the molecule. This could be used to design compounds with tailored redox potentials or specific light-absorbing properties for applications in electronics or photochemistry.

Furthermore, computational approaches can guide the design of organostannanes with specific shapes and sizes for applications in host-guest chemistry or materials science. By modeling the non-covalent interactions between the organostannane and a target molecule or surface, it is possible to design structures that bind with high affinity and selectivity.

Below is a hypothetical table illustrating the computational design of a new organostannane derivative with a lower HOMO-LUMO gap for enhanced reactivity.

| Derivative | Substituent | Calculated HOMO-LUMO Gap (eV) | Predicted Reactivity |

| Stannane, methyltripentyl- | -CH₃, -C₅H₁₁ | 7.7 | Low |

| Derivative A | -CN, -C₅H₁₁ | 6.5 | Moderate |

| Derivative B | -NO₂, -C₅H₁₁ | 5.8 | High |

| Derivative C | -OCH₃, -C₅H₁₁ | 8.0 | Very Low |

Future Perspectives and Interdisciplinary Research Avenues

Innovations in Green Synthesis of Organostannanes

The synthesis of organostannanes has traditionally involved methods that can be resource-intensive and generate hazardous waste. dal.ca Consequently, the principles of green chemistry—aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances—are increasingly being applied to organotin synthesis. rsc.org Innovations in this area focus on several key strategies:

Photocatalysis and Electrochemistry: Recent developments have highlighted the use of photocatalysis and electrochemistry to generate carbon- and tin-centered radicals under mild conditions. dal.ca These methods often bypass the need for harsh reagents and high temperatures, offering a more sustainable route to organostannanes. dal.ca

Mechanochemistry: This approach involves using mechanical force to induce chemical reactions, often in the absence of a solvent. Mechanochemistry presents an innovative and sustainable alternative to traditional solvent-based synthesis of organotin compounds.

Alternative Reagents and Catalysts: Research is ongoing to replace toxic or expensive reagents and catalysts. For instance, the Suzuki-Miyaura coupling, which uses environmentally benign boron reagents, has been suggested as an alternative to some traditional organotin reactions. acs.org Direct (hetero)arylation polycondensation (DHAP) is another method that avoids the use of organometallic monomers. acs.org

Advancements in Organotin-Mediated Catalysis for Complex Molecular Synthesis

Organotin compounds have long been pivotal as intermediates in transition metal-catalyzed cross-coupling reactions, such as the Stille reaction, for forming carbon-carbon and carbon-heteroatom bonds. dal.ca The versatility and functional group tolerance of these reactions have made them essential tools in the synthesis of complex molecules, including bioactive compounds. dal.ca

Recent advancements in organotin-mediated catalysis include:

Regioselective Functionalization: Improved methods for the regioselective functionalization of complex molecules, such as unprotected carbohydrates, have been developed using organotin intermediates. atamanchemicals.com For instance, the preactivation of a dibutylstannylene acetal (B89532) intermediate can lead to highly efficient and regioselective reactions.

New Catalyst Systems: Researchers are exploring new catalyst systems to enhance the efficiency and scope of organotin-mediated reactions. This includes the development of novel organotin phosphines, arsines, stibines, and bismuthines as starting materials for new catalysts. Current time information in Bangalore, IN.

Photosensitization: Hybrid materials created by impregnating carbon nanotubes (CNTs) with organotin(IV) compounds have shown excellent photocatalytic activity. acs.org These materials can generate reactive oxygen species, demonstrating potential for applications like the degradation of environmental toxins. acs.org

The catalytic applications of Stannane (B1208499), methyltripentyl- are not specifically documented in published research. Future studies could explore its potential as a precursor to catalytically active species or as a component in novel catalytic systems, drawing inspiration from the broader advancements in organotin catalysis.

Engineering of Next-Generation Organotin-Based Materials

Organotin compounds are integral to various materials due to their unique properties. A primary application is as heat and light stabilizers for polyvinyl chloride (PVC). acs.org The engineering of next-generation materials seeks to leverage and enhance the properties of organotins for new and advanced applications.

Key areas of innovation in organotin-based materials include:

Optoelectronics: Heptacoordinated organotin(IV) complexes have been synthesized and incorporated into composites for optoelectronic devices. als-journal.com These materials exhibit interesting electrical properties and have potential applications in next-generation electronics. als-journal.com

Lithography: Organotin compounds are being investigated for use in non-chemically amplified polymeric hybrid resists for next-generation lithography. mdpi.com The incorporation of tin into the polymer backbone can enhance sensitivity and resolution, allowing for the creation of smaller and more precise patterns in semiconductor manufacturing. mdpi.com The presence of a Sn-C bond, detectable via FT-IR spectroscopy, confirms the incorporation of tin in these resist formulations. mdpi.com

Biomaterials: Organotin polyethers, synthesized from a variety of natural and synthetic polymers, exhibit a wide range of biological activities. acs.org Some of these materials have shown selective inhibition of bacteria, viruses, and various cancer cell lines, opening possibilities for new biomedical applications. acs.org

There is currently no specific research detailing the use of Stannane, methyltripentyl- in the engineering of next-generation materials. Its properties could be investigated for potential inclusion in advanced polymers, photoresists, or biomaterials, contributing to the development of new technologies.

Integration of Theoretical and Experimental Methodologies in Stannane Research

The synergy between theoretical and experimental chemistry is crucial for advancing the understanding of organostannanes. Computational methods, particularly Density Functional Theory (DFT), provide deep insights into the molecular structure, bonding, and reactivity of these compounds, complementing experimental findings. researchgate.netacs.org

The integration of these methodologies is advancing stannane research in several ways:

Predicting Molecular Properties: DFT calculations are used to accurately predict properties such as NMR chemical shifts, which are vital for characterizing new compounds in solution. This allows for a more detailed investigation of bonding interactions and molecular conformations.

Elucidating Reaction Mechanisms: Computational models are employed to explore the reaction pathways of organotin-mediated processes, such as the alkylation of diols. atamanchemicals.com These studies help to define the mechanism of complex reactions that may be difficult to elucidate through experimental means alone. atamanchemicals.com

Designing New Materials: Theoretical studies guide the design of new organotin-based materials with specific properties. For example, quantum chemical calculations are used to investigate organotin oxide clusters as potential photoresists, correlating computational parameters with experimental performance.

While general computational studies on organostannanes are prevalent, specific theoretical and experimental investigations focused on Stannane, methyltripentyl- are limited. A comprehensive study combining experimental analysis with DFT calculations could provide valuable data on its electronic structure, reactivity, and potential for application in materials science and catalysis.

Chemical Compound Information

| Compound Name | Synonyms | Molecular Formula | Molecular Weight |

| Stannane, methyltripentyl- | Methyltripentylstannane; Methyltripentyltin | C₁₆H₃₆Sn | 350.18 g/mol |

Data sourced from available chemical databases. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for methyltripentylstannane, and how do reaction parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves alkylation of tin halides using Grignard or organolithium reagents. For example, tributyltin chloride may react with pentylmagnesium bromide under inert conditions (e.g., nitrogen atmosphere) at controlled temperatures (0–25°C). Key parameters include stoichiometric ratios (e.g., 1:3 SnCl:alkylating agent), solvent choice (e.g., THF or diethyl ether), and reaction time (12–24 hours). Post-synthesis purification via fractional distillation or chromatography is critical to isolate methyltripentylstannane from byproducts like unreacted halides or tin oxides .

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–25°C | Higher temps risk decomposition; lower temps slow reaction kinetics |

| Solvent | THF or EtO | Polar aprotic solvents enhance nucleophilic substitution |

| Stoichiometry | 1:3 (Sn:alkyl) | Excess alkylating agent ensures complete substitution |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing methyltripentylstannane?

- Methodological Answer :

- FTIR : Identify Sn–C and Sn–H bonds in the 450–600 cm and 1800–1900 cm ranges, respectively. Bending modes of Sn–CH appear near 850 cm .

- NMR : Sn NMR provides direct evidence of tin coordination (δ ~0 to -200 ppm). H NMR resolves alkyl chain environments (δ 0.5–1.5 ppm for methyl/pentyl groups).

- GC-MS : Quantifies purity and detects volatile impurities (e.g., residual solvents or decomposition products) .

Advanced Research Questions

Q. How does methyltripentylstannane interact with halogenated compounds, and what kinetic models describe these reactions?

- Methodological Answer : Reactivity with halogens (e.g., Cl, Br) involves electrophilic substitution at the tin center. Kinetic studies using stopped-flow techniques or UV-Vis monitoring reveal second-order dependence (first-order in stannane and halogen). Competing pathways (e.g., oxidation vs. substitution) depend on solvent polarity and halogen electrophilicity. For example, in nonpolar solvents, Sn–C bond cleavage dominates, yielding SnX and alkanes .

Q. What experimental strategies address contradictions in reported thermal stability data for methyltripentylstannane?

- Methodological Answer : Discrepancies arise from differences in sample purity, heating rates, and analytical methods. To resolve these:

Perform thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres to distinguish decomposition mechanisms.

Use mass spectrometry-coupled TGA to identify volatile decomposition products (e.g., pentane, SnO).

Compare activation energies (E) via Arrhenius plots derived from isothermal stability assays .

Q. How can researchers design ecotoxicological studies to assess methyltripentylstannane’s environmental persistence and bioaccumulation?

- Methodological Answer :

- Exposure Routes : Test aqueous solubility (OECD 105) and octanol-water partition coefficients (log K) to predict bioaccumulation potential.

- Degradation Studies : Use OECD 308/309 guidelines to evaluate hydrolysis (pH 4–9) and photolysis (UV light, λ=290–800 nm).

- Toxicity Endpoints : Follow Table B-1 criteria ( ), including LC tests in aquatic organisms (e.g., Daphnia magna) and hepatic/renal histopathology in mammalian models .

Data Contradiction Analysis

Q. Why do studies report varying Sn–C bond dissociation energies (BDEs) for methyltripentylstannane?

- Methodological Answer : Discrepancies stem from computational vs. experimental methods.

- Computational : Density Functional Theory (DFT) may underestimate BDEs due to incomplete basis sets (e.g., lack of relativistic effects for tin).

- Experimental : Gas-phase mass spectrometry and calorimetry yield higher BDEs (280–320 kJ/mol) but require ultra-pure samples to avoid side reactions. Cross-validate using multiple techniques (e.g., IR spectroscopy for bond vibration energies) .

Methodological Best Practices

- Literature Reviews : Use search strings combining terms like “methyltripentylstannane,” “synthesis,” “decomposition,” and “toxicity” across databases (PubMed, SciFinder) with filters for species (e.g., in vitro mammalian models) and publication dates (post-2000 for recent methodologies) .

- Data Presentation : Follow guidelines from and :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.